200-708-1

Descripción general

Descripción

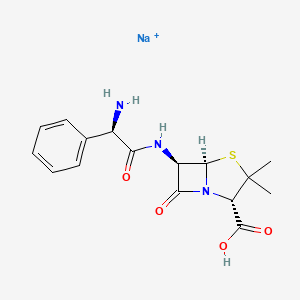

La ampicilina sódica es un derivado semisintético de la penicilina, perteneciente a la clase de antibióticos aminopenicilínicos. Se utiliza ampliamente para tratar una variedad de infecciones bacterianas causadas por bacterias tanto grampositivas como gramnegativas. La ampicilina sódica es conocida por su amplia actividad antibacteriana y se utiliza a menudo en entornos clínicos para tratar infecciones del tracto respiratorio, infecciones del tracto urinario, meningitis, salmonelosis y endocarditis .

Aplicaciones Científicas De Investigación

La ampicilina sódica se utiliza ampliamente en la investigación científica en diversos campos:

Mecanismo De Acción

La ampicilina sódica ejerce sus efectos bactericidas inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas específicas llamadas proteínas de unión a penicilina (PBP) presentes en la pared celular bacteriana. Esta unión inhibe el paso final de transpeptidación de la síntesis de peptidoglicano, lo que lleva a la interrupción de la formación de la pared celular y, en última instancia, causa la lisis de las células bacterianas .

Análisis Bioquímico

Biochemical Properties

Ampicillin sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located in the bacterial cell wall. These PBPs are enzymes involved in the final stages of peptidoglycan synthesis, which is essential for bacterial cell wall integrity. By binding to PBPs, Ampicillin sodium inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis .

Cellular Effects

Ampicillin sodium affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. This disruption of cell wall integrity also affects cell signaling pathways and gene expression, as the bacteria are unable to maintain their structural integrity. In mammalian cells, Ampicillin sodium can influence cellular metabolism by altering the composition of the gut microbiota, which can impact nutrient absorption and immune function .

Molecular Mechanism

The molecular mechanism of action of Ampicillin sodium involves binding to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining cell wall integrity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. Ampicillin sodium is also resistant to hydrolysis by beta-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ampicillin sodium can change over time. The stability of Ampicillin sodium in aqueous solutions is influenced by factors such as pH and temperature. Over time, the antibiotic may degrade, reducing its effectiveness. Long-term exposure to Ampicillin sodium can also lead to the development of antibiotic resistance in bacterial populations, which can impact its efficacy in treating infections .

Dosage Effects in Animal Models

The effects of Ampicillin sodium vary with different dosages in animal models. At therapeutic doses, Ampicillin sodium effectively treats bacterial infections without causing significant adverse effects. At high doses, it can cause toxicity, including gastrointestinal disturbances and alterations in liver and kidney function. The threshold for these toxic effects varies depending on the species and individual sensitivity .

Metabolic Pathways

Ampicillin sodium is primarily excreted unchanged in the urine, indicating minimal metabolism in the body. It interacts with renal transporters that facilitate its excretion. The metabolic pathways involved in the degradation of Ampicillin sodium are not well-characterized, but it is known to be stable against hydrolysis by beta-lactamases .

Transport and Distribution

Ampicillin sodium is distributed throughout the body, with a volume of distribution slightly higher than the extracellular fluid volume. It is transported across cell membranes by specific transporters and is primarily excreted unchanged in the urine. The distribution of Ampicillin sodium is limited by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Ampicillin sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects. It does not require specific targeting signals or post-translational modifications to reach its site of action. In mammalian cells, Ampicillin sodium does not accumulate in specific organelles but may influence cellular function indirectly through its effects on the gut microbiota .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de ampicilina sódica implica varios pasos. Un método común comienza con ampicilina trihidratada como materia prima. El proceso incluye la preparación y separación de un intermedio de sal de amina de ampicilina, seguido de la preparación de una solución de isooctanoato de sodio. La sal de amina de ampicilina se redisuelve luego en la solución de isooctanoato de sodio para formar una sal para la reacción. Los pasos finales incluyen cristalización, filtración, lavado y secado para obtener la ampicilina sódica .

Métodos de producción industrial

En entornos industriales, la producción de ampicilina sódica generalmente implica síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso está optimizado para alta pureza, estabilidad de calidad y bajo contenido de impurezas. El intermedio clave, la sal de amonio de ampicilina, se separa para garantizar que el producto final sea de alta calidad y tenga buena fluidez .

Análisis De Reacciones Químicas

Tipos de reacciones

La ampicilina sódica experimenta varias reacciones químicas, incluida la degradación con radicales hidroxilo. Esta reacción es termodinámicamente favorable e implica la adición del radical hidroxilo al grupo carbonilo del anillo beta-lactámico .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran ampicilina sódica incluyen radicales hidroxilo y otros agentes oxidantes. Las condiciones de reacción a menudo implican ajustes específicos de temperatura y pH para garantizar velocidades de reacción y formación de productos óptimas .

Productos principales formados

Los productos principales formados a partir de la degradación de la ampicilina sódica incluyen varios intermediarios, algunos de los cuales pueden presentar una mayor toxicidad que el compuesto original .

Comparación Con Compuestos Similares

La ampicilina sódica es parte de la familia de antibióticos beta-lactámicos, que incluye penicilinas, cefalosporinas, carbapenémicos y monobactámicos . En comparación con otros compuestos similares, la ampicilina sódica tiene un espectro de actividad más amplio y es eficaz contra una gama más amplia de bacterias. es más susceptible a la degradación por enzimas beta-lactamasa producidas por bacterias resistentes .

Compuestos similares

Amoxicilina: Similar a la ampicilina pero con mejor absorción oral y menos efectos secundarios gastrointestinales.

Penicilina G: Eficaz contra bacterias grampositivas pero menos eficaz contra bacterias gramnegativas en comparación con la ampicilina.

Cefalexina: Una cefalosporina de primera generación con un mecanismo de acción similar pero un espectro de actividad diferente.

Las propiedades únicas de la ampicilina sódica, como su amplia actividad de espectro y su capacidad para inhibir la síntesis de la pared celular bacteriana, la convierten en un antibiótico valioso tanto en entornos clínicos como de investigación.

Propiedades

Número CAS |

69-52-3 |

|---|---|

Fórmula molecular |

C16H19N3NaO4S |

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/t9-,10-,11+,14-;/m1./s1 |

Clave InChI |

CFOQSNKFOROIKY-YWUHCJSESA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.[Na+] |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.[Na] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

69-52-3 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

69-53-4 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amcill Aminobenzyl Penicillin Aminobenzylpenicillin Ampicillin Ampicillin Sodium Ampicillin Trihydrate Antibiotic KS R1 Antibiotic KS-R1 KS-R1, Antibiotic Omnipen Penicillin, Aminobenzyl Pentrexyl Polycillin Sodium, Ampicillin Trihydrate, Ampicillin Ukapen |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

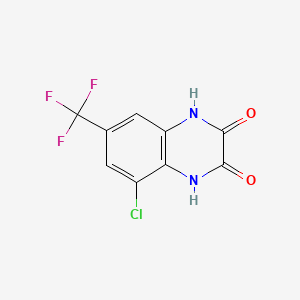

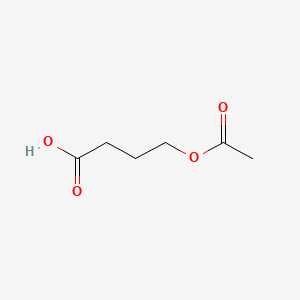

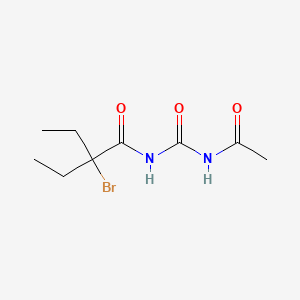

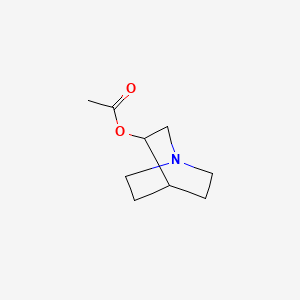

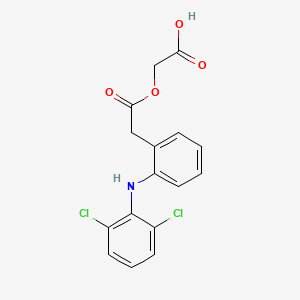

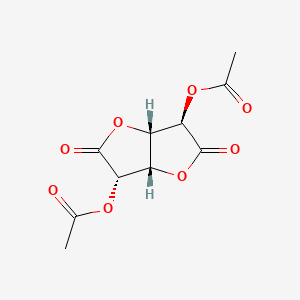

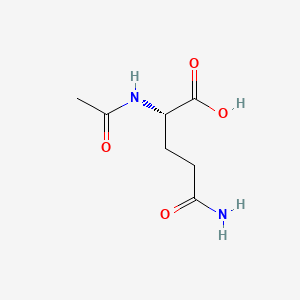

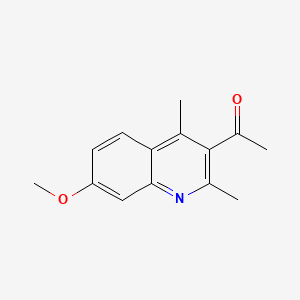

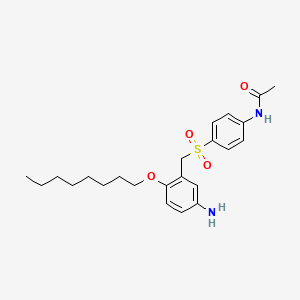

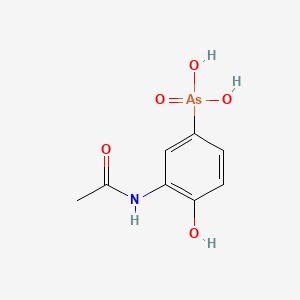

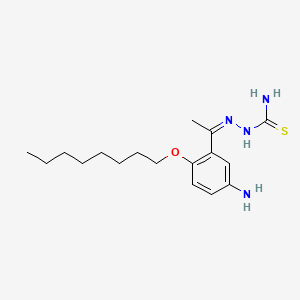

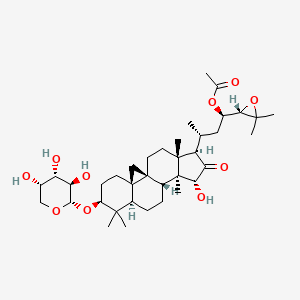

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.